5,9,9-trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione
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Overview
Description
5,9,9-Trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of specific functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,9,9-Trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5,9,9-Trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9,9-trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A compound with a similar core structure but different functional groups.
1H-Benzocycloheptene: Another compound with a related ring structure.
Phenanthrene Derivatives: Compounds with similar aromatic ring systems.
Uniqueness
5,9,9-Trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
5,9,9-trimethyl-1,2,3,4,4a,5,8,10-octahydrobenzo[c]quinolizine-6,7-dione |
InChI |
InChI=1S/C16H23NO2/c1-10-11-6-4-5-7-17(11)12-8-16(2,3)9-13(18)14(12)15(10)19/h10-11H,4-9H2,1-3H3 |
InChI Key |
ZHNJPBGBQFADIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCN2C3=C(C1=O)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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